molecular formula C14H17NO3S B8383851 2-(3-Isopropyl-4-oxo-2-phenylthiazolidin-5-yl)acetic acid

2-(3-Isopropyl-4-oxo-2-phenylthiazolidin-5-yl)acetic acid

Cat. No.: B8383851
M. Wt: 279.36 g/mol
InChI Key: QDOLAKUBPZCAAH-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-4-oxo-2-phenylthiazolidin-5-yl)acetic acid is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

2-(4-oxo-2-phenyl-3-propan-2-yl-1,3-thiazolidin-5-yl)acetic acid

InChI

InChI=1S/C14H17NO3S/c1-9(2)15-13(18)11(8-12(16)17)19-14(15)10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H,16,17)

InChI Key

QDOLAKUBPZCAAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(SC(C1=O)CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzaldehyde (0.75 mmol, 79.6 mg) and isopropylamine (53.1 mg, 0.9 mmol) in DMF (0.5 ml) with 4 Å molecular sieves was heated at 80° C. for 2 hours. A solution of mercaptosuccinic acid (1.13 mmol, 168 mg) in DMF (0.2 ml) was added and the reaction was heated at 80° C. for an additional 16 hours. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was washed with 1N HCl, water and evaporated to dryness to give the desired product which was used without further purification.
Quantity
79.6 mg
Type
reactant
Reaction Step One
Quantity
53.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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